![molecular formula C22H31NO3 B001027 奥昔布宁 CAS No. 5633-20-5](/img/structure/B1027.png)
奥昔布宁
概述
描述
Oxybutynin is an antimuscarinic agent primarily used to treat overactive bladder syndrome. It works by reducing detrusor muscle activity, thereby relaxing the bladder and preventing the urge to void . This compound has been widely prescribed since its initial FDA approval in 1975 and is available under various brand names such as Ditropan, Gelnique, Kentera, and Oxytrol .
作用机制
Target of Action
Oxybutynin primarily targets the muscarinic acetylcholine receptors of the urinary bladder . These receptors play a crucial role in the contraction of the detrusor muscle, which is responsible for bladder emptying .
Mode of Action
Oxybutynin acts as an anticholinergic medication . It inhibits the action of acetylcholine, a neurotransmitter, on the muscarinic receptors of the urinary bladder . This inhibition prevents the contraction of the detrusor muscle, resulting in the relaxation of the urinary bladder .
Biochemical Pathways
The primary biochemical pathway affected by oxybutynin is the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, oxybutynin disrupts the normal signaling process that leads to bladder contraction . This results in decreased bladder muscle tone and reduced urge to void .
Pharmacokinetics
Oxybutynin’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed in the body and has a high protein binding of 91-93% . The elimination half-life of oxybutynin is approximately 12.4-13.2 hours , indicating its prolonged action in the body
Result of Action
The molecular and cellular effects of oxybutynin’s action primarily involve the relaxation of the detrusor muscle of the urinary bladder . This results in a decrease in urinary urgency, frequency, and incontinence . It improves the quality of life for patients affected by overactive bladder syndrome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oxybutynin. For instance, the presence of other drugs in the system can interact with oxybutynin, potentially altering its effectiveness . Additionally, disease conditions such as autonomic neuropathy, infectious diarrhea, angle-closure glaucoma, GI/urinary obstruction/atony, myasthenia gravis, and central nervous system disorders can affect the action of oxybutynin . Therefore, the patient’s overall health status and concurrent medications should be considered when prescribing oxybutynin.
科学研究应用
FDA-Approved Indications
Oxybutynin is primarily prescribed for:
- Overactive Bladder (OAB) : It alleviates symptoms such as urinary frequency, urgency, and urge incontinence. Studies indicate that oxybutynin can reduce urinary frequency by approximately 50% and urge incontinence episodes by up to 70% compared to placebo .
- Detrusor Instability : This includes conditions like neurogenic bladder associated with spina bifida, where oxybutynin helps manage detrusor overactivity .
Off-Label Uses
In addition to its approved indications, oxybutynin has several off-label applications:
- Bladder Spasms : It can be used to manage bladder spasms caused by ureteral stents or Foley catheters, although this use is not FDA-approved .
- Hyperhidrosis : Oxybutynin has shown effectiveness in treating primary focal hyperhidrosis (excessive sweating). Case reports indicate its success in managing methadone-induced hyperhidrosis and hyperhidrosis associated with opioid withdrawal treatments .
- Nocturnal Enuresis : In pediatric patients, oxybutynin is sometimes used in conjunction with desmopressin for refractory nocturnal enuresis .
Formulations and Pharmacokinetics
Oxybutynin is available in several formulations:
The transdermal patch formulation minimizes systemic side effects while maintaining therapeutic efficacy.
Case Studies and Clinical Research
Several studies have highlighted the efficacy of oxybutynin in various contexts:
- A clinical trial involving children with OAB demonstrated significant improvements in urinary symptoms when treated with oxybutynin compared to placebo .
- Research on hyperhidrosis indicates that oxybutynin can effectively reduce sweating episodes, particularly in patients undergoing opioid therapy .
- A systematic review found that oxybutynin was effective for managing OAB symptoms across diverse populations, including both adults and children with neurological conditions .
Emerging Applications
Recent studies are exploring additional uses for oxybutynin:
- Menopausal Symptoms : There is ongoing research into the potential of oxybutynin for managing hot flashes in menopausal women due to its anticholinergic properties .
- Combination Therapies : Investigations are underway regarding the combination of oxybutynin with other medications like atomoxetine for treating conditions such as obstructive sleep apnea-related hyperhidrosis .
生化分析
Biochemical Properties
Oxybutynin acts primarily as an antimuscarinic drug with a high affinity for muscarinic receptors in human bladder tissue, effectively blocking carbachol-induced contractions . It has an antimuscarinic effect, a direct muscle relaxant effect, and local anesthetic actions .
Cellular Effects
Oxybutynin reduces detrusor muscle activity, relaxing the bladder and preventing the urge to void . It is thought to prevent involuntary bladder contractions and/or urgency by inhibiting the muscarinic receptors within the urothelium and detrusor muscle .
Molecular Mechanism
Oxybutynin works by blocking the effects of acetylcholine on smooth muscle . It is heavily metabolized by the CYP3A4 enzyme system in both the liver and the wall of the intestine .
Temporal Effects in Laboratory Settings
The action of oxybutynin quickly vanishes in about 10 hours . A pharmacokinetic study revealed that oxybutynin was rapidly absorbed, and peak concentrations were reached within about 1 hour of administration .
Dosage Effects in Animal Models
In animal models, oxybutynin has been shown to decrease food consumption, orientation ability, tactile perception, cognition and memory, induce restlessness and stress, impact social relationships, and lead to dependence .
Metabolic Pathways
Oxybutynin is heavily metabolized by the CYP3A4 enzyme system in both the liver and the wall of the intestine . A new metabolic scheme for oxybutynin was delineated, identifying three distinct oxidative metabolic pathways .
Transport and Distribution
Oxybutynin and trospium are substrates of the human organic cation transporters . Total uptake of oxybutynin was very high in all transfected HEK293 cells and only a small portion was due to specific, decynium-22-sensitive hOCT-mediated uptake .
Subcellular Localization
Given its role in inhibiting muscarinic receptors within the urothelium and detrusor muscle, it can be inferred that oxybutynin likely localizes to these areas within the cell where these receptors are present .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxybutynin involves several steps, starting with the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then esterified with 4-(diethylamino)-2-butyne-1-ol to form oxybutynin . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of oxybutynin often employs large-scale esterification processes, utilizing high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Oxybutynin undergoes several types of chemical reactions, including:
Oxidation: Oxybutynin can be oxidized to form various metabolites, including N-desethyloxybutynin.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Oxybutynin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong nucleophiles such as sodium methoxide are often employed.
Major Products
The major products formed from these reactions include various metabolites like N-desethyloxybutynin, which retains some anticholinergic activity .
相似化合物的比较
Similar Compounds
Tolterodine: Another antimuscarinic agent used for overactive bladder.
Solifenacin: Known for its high selectivity for the M3 receptor.
Darifenacin: Also selective for the M3 receptor, with fewer side effects.
Trospium: A quaternary ammonium compound with limited central nervous system penetration.
Uniqueness
Oxybutynin is unique due to its combination of antimuscarinic and direct muscle relaxant effects. It is also available in multiple formulations, including oral tablets, extended-release tablets, and transdermal patches, offering flexibility in treatment options .
生物活性
Oxybutynin is an antimuscarinic agent primarily used for the treatment of overactive bladder (OAB) and other conditions such as hyperhidrosis. Its biological activity stems from its mechanism of action, pharmacokinetics, and the clinical outcomes observed in various studies. This article delves into the biological activity of oxybutynin, supported by data tables, case studies, and detailed research findings.
Oxybutynin functions as a selective antagonist for muscarinic acetylcholine receptors, particularly M1, M2, and M3 subtypes. By inhibiting these receptors in the bladder, it reduces detrusor muscle activity, leading to decreased urgency and frequency of urination. The compound's selectivity towards these receptors is crucial for its therapeutic effects while minimizing side effects associated with non-selective anticholinergic drugs .
Pharmacokinetics
The pharmacokinetic profile of oxybutynin includes the following key parameters:
- Absorption : Oxybutynin is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 hour post-dose. The bioavailability is relatively low at about 6%, primarily due to extensive first-pass metabolism .
- Metabolism : It is metabolized by the CYP3A4 enzyme system into its active metabolite, N-desethyloxybutynin (DEO), which has a plasma concentration 5 to 12 times higher than that of oxybutynin itself. This metabolite also exhibits muscarinic activity .
- Elimination : Oxybutynin is predominantly cleared by the liver, with less than 0.1% excreted unchanged in urine .
- Half-life : The half-life varies between formulations; immediate-release forms have a shorter half-life compared to extended-release formulations .
Table 1: Pharmacokinetic Parameters of Oxybutynin
Parameter | Value |
---|---|
Bioavailability | ~6% |
Peak Plasma Concentration | ~8.2 ng/ml (1 hour post-dose) |
Volume of Distribution | 193 L |
Protein Binding | >97% (primarily to alpha-1 acid glycoprotein) |
Half-Life | Varies by formulation |
Clinical Efficacy
Oxybutynin has shown significant efficacy in treating various conditions. Below are findings from notable studies:
Overactive Bladder
A study conducted in Thailand demonstrated that high doses of oxybutynin resulted in a significant long-term reduction in maximum detrusor pressure (MDP) in patients with neurogenic bladder dysfunction following spinal cord injury. The baseline MDP was reduced from 57.9 cmH2O to approximately 40.9 cmH2O over three follow-up periods .
Hot Flashes
In a randomized controlled trial involving women experiencing hot flashes, oxybutynin was found to significantly reduce the frequency and severity of symptoms compared to placebo. About 60% of patients on higher doses reported a greater than 50% reduction in hot flash scores .
Hyperhidrosis
Oxybutynin has also been evaluated for its effectiveness in treating hyperhidrosis. A meta-analysis indicated that oxybutynin significantly improved symptoms compared to placebo, with a relative risk (RR) of 1.68 for improvement in hyperhidrosis severity .
Case Studies
Several case studies have highlighted the versatility of oxybutynin:
- Case Study 1 : A female patient with chronic plantar hyperhidrosis experienced marked improvement after being treated with oxybutynin at doses ranging from 2.5 mg to 10 mg daily following sympathectomy .
- Case Study 2 : In a cohort of elderly patients with OAB, oxybutynin therapy led to improved quality of life scores and reduced episodes of incontinence without significant adverse effects related to cognitive function or sedation.
Safety Profile
While oxybutynin is generally well-tolerated, it can cause side effects typical of anticholinergic medications, such as dry mouth and constipation. Notably, the incidence of these side effects does not significantly differ from placebo in some studies .
属性
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQVNETUBQGFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1508-65-2 (hydrochloride) | |
Record name | Oxybutynin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023406 | |
Record name | Oxybutynin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxybutynin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.00e-02 g/L | |
Record name | Oxybutynin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxybutynin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Oxybutynin acts to relax the bladder by inhibiting the muscarinic action of acetylcholine on smooth muscle, and not skeletal muscle. The active of oxybutynin is metabolite is N-desethyloxybutynin. It competitively inhibits the postganglionic type 1, 2 and 3 muscarinic receptors. The above actions lead to increased urine capacity in the bladder, decreasing urinary urgency and frequency. In addition, oxybutynin delays the initial desire to void., RESULTS OF CYSTOMETRIC STUDIES SHOWED THAT THE DRUG INCR BLADDER CAPACITY @ ONSET OF FIRST CONTRACTION & FIRST DESIRE TO VOID, AS WELL AS @ END OF CYSTOMETRY. /CHLORIDE/ | |
Record name | Oxybutynin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXYBUTYNIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
5633-20-5 | |
Record name | Oxybutynin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5633-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxybutynin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxybutynin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxybutynin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, a-cyclohexyl-a-hydroxy-,4-(diethylamino)-2-butyn-1-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxybutynin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9P6MC7092 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OXYBUTYNIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxybutynin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122-124, CRYSTALS; MP: 129-130 °C /CHLORIDE/, 129 - 130 °C | |
Record name | Oxybutynin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXYBUTYNIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxybutynin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。